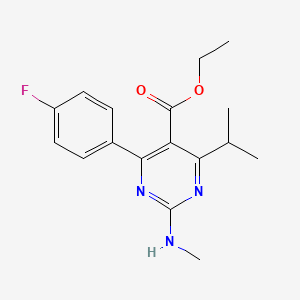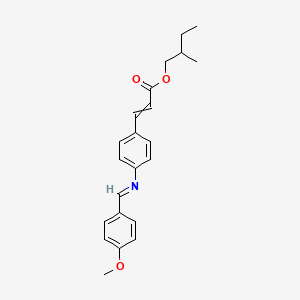![molecular formula C14H15N3O2 B14125426 N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide CAS No. 835876-13-6](/img/structure/B14125426.png)
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyridine ring substituted with methoxy and methyl groups, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide typically involves the reaction of 6-methoxypyridin-3-amine with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, like pyridine, to facilitate the acetylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a pyridine carboxylic acid, while reduction of the pyridine ring can produce a piperidine derivative .
Aplicaciones Científicas De Investigación
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and methyl groups play a crucial role in binding to these targets, modulating their activity and triggering downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-methoxypyridin-3-yl)acetamide
- N-(2-methylpentan-2-yl)pyridin-3-amine
- N-ethyl-2-[(6-methoxypyridin-3-yl)-(2-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)acetamide
Uniqueness
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide stands out due to its specific substitution pattern on the pyridine ring, which imparts unique chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
835876-13-6 |
|---|---|
Fórmula molecular |
C14H15N3O2 |
Peso molecular |
257.29 g/mol |
Nombre IUPAC |
N-[5-(6-methoxypyridin-3-yl)-6-methylpyridin-2-yl]acetamide |
InChI |
InChI=1S/C14H15N3O2/c1-9-12(5-6-13(16-9)17-10(2)18)11-4-7-14(19-3)15-8-11/h4-8H,1-3H3,(H,16,17,18) |
Clave InChI |
LFUAWODAKWAROH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC(=O)C)C2=CN=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


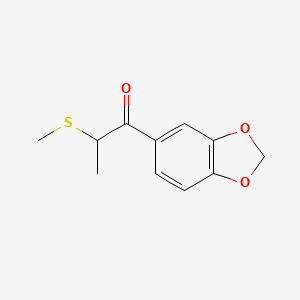
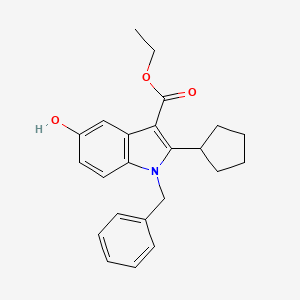
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B14125370.png)
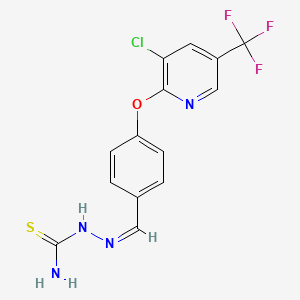

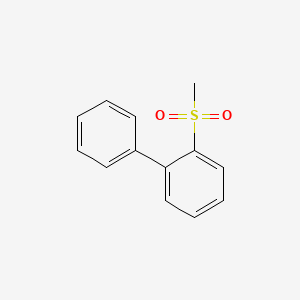
![8-(3,4-Dimethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imid azolino[1,2-h]purine-2,4-dione](/img/structure/B14125399.png)
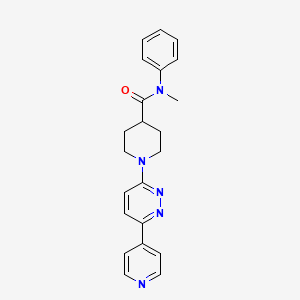
![N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B14125410.png)
![8-(furan-2-yl)-6-{4-[(4-methoxyphenyl)carbonyl]piperazin-1-yl}-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14125416.png)
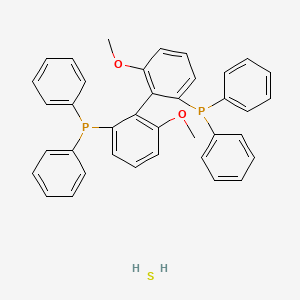
![2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B14125434.png)
